6-Sialyl-N-acetyllactosamine*
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Sialyl-N-acetyllactosamine is an oligosaccharide that plays a significant role in various biological functions. It is composed of sialic acid linked to N-acetyllactosamine, which is a disaccharide consisting of galactose and N-acetylglucosamine. This compound is found in various tissues and is involved in numerous biological processes, including immunity and disease progression .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Sialyl-N-acetyllactosamine can be achieved through the classical Koenigs-Knorr reaction. This method involves the use of glycosyl chloride of the peracetylated methyl ester of sialic acid as the sialyl donor. The reaction is carried out at room temperature in the presence of silver carbonate (Ag2CO3) or a combination of silver carbonate and silver triflate (AgOTf) as promoters. The reaction is high yielding, regio- and stereoselective .
Industrial Production Methods: Industrial production of 6-Sialyl-N-acetyllactosamine typically involves large-scale synthesis using similar methods as described above. The process includes the glycosylation of galacto-4,6-diols followed by deprotection steps such as catalytic hydrogenolysis, deacetylation, and hydrolysis of the methyl ester and N-trifluoroacetyl groups. The final product is purified using cation-exchange chromatography and high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions: 6-Sialyl-N-acetyllactosamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
Scientific Research Applications
6-Sialyl-N-acetyllactosamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex oligosaccharides and glycoconjugates.
Biology: It plays a role in cell-cell interactions, signaling, and recognition processes.
Medicine: It is involved in the progression of certain diseases, such as colon cancer, and is used in the development of antiviral agents against influenza.
Industry: It is used in the production of functional foods and nutraceuticals, particularly in infant nutrition due to its presence in human milk
Mechanism of Action
The mechanism of action of 6-Sialyl-N-acetyllactosamine involves its interaction with specific molecular targets and pathways. For example, certain strains of influenza bind with high affinity to 6-Sialyl-N-acetyllactosamine, which acts as a receptor for the virus. This binding inhibits the virus’s ability to infect host cells. Additionally, 6-Sialyl-N-acetyllactosamine is involved in immune modulation and cancer progression by interacting with cell surface receptors and signaling pathways .
Comparison with Similar Compounds
3-Sialyl-N-acetyllactosamine: Another sialylated oligosaccharide with similar biological functions.
Sialyllactose: A simpler sialylated oligosaccharide found in human milk.
Sialyl Lewis X: A sialylated oligosaccharide involved in cell adhesion and immune response.
Uniqueness: 6-Sialyl-N-acetyllactosamine is unique due to its specific structure and the presence of both sialic acid and N-acetyllactosamine. This combination allows it to participate in a wide range of biological processes, including acting as a receptor for influenza viruses and modulating immune responses .
Properties
IUPAC Name |
5-acetamido-2-[[6-[5-acetamido-4,6-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-4-hydroxy-6-(1,2,3-trihydroxypropyl)oxane-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H42N2O19/c1-7(30)26-13-9(32)3-25(24(40)41,46-21(13)15(34)10(33)4-28)42-6-12-16(35)18(37)19(38)23(44-12)45-20-11(5-29)43-22(39)14(17(20)36)27-8(2)31/h9-23,28-29,32-39H,3-6H2,1-2H3,(H,26,30)(H,27,31)(H,40,41) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPSBVJXBTXEJJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(CC(OC1C(C(CO)O)O)(C(=O)O)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)NC(=O)C)O)CO)O)O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H42N2O19 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20867071 |
Source
|
Record name | 5-Acetamido-3,5-dideoxynon-2-ulopyranonosyl-(2->6)hexopyranosyl-(1->4)-2-acetamido-2-deoxyhexopyranose | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20867071 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
674.6 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.